molecular formula C11H14O3 B1346580 3,4-Diethoxybenzaldehyde CAS No. 2029-94-9

3,4-Diethoxybenzaldehyde

Cat. No. B1346580
CAS RN: 2029-94-9
M. Wt: 194.23 g/mol
InChI Key: SSTRYEXQYQGGAS-UHFFFAOYSA-N
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Patent
US06919369B2

Procedure details

3-Ethoxy-4-hydroxy-benzaldehyde (Aldrich, 100 g, 0.602 mole) was dissolved in N,N-dimethylformamide (1 L). The reaction was placed under N2. Solid potassium carbonate (103 g, 0.662 moles) was added and the reaction was stirred 10 minutes. Iodoethane (175 g, 1.26 moles) was added and the reaction was stirred for 16 hours at room temperature. The reaction was monitored by thin-layer chromatography which indicated complete consumption of the phenol to give a new product. The reaction was filtered to remove the potassium carbonate and solvent removed in vacuo. The residue was dissolved in methylene chloride and filtered. Silica gel (200 g) was added and the dichloromethane removed in vacuo. The crude product absorbed on silica gel was submitted to flash chromatography (hexane, 100%, 2L, then ethyl acetate:hexane, 1:3, 2L, then ethyl acetate:hexane, 1:1) to yield 109.36 g of 3,4-diethoxy-benzaldehyde HNMR (CDCl3): 9.83 (s, 1H), 7.41 (m, 2H), 6.96 (d, 1H), 4.17 (m, 4H), 1.50 (t, 3H) 1.47 (t, 3H).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
103 g
Type
reactant
Reaction Step Two
Quantity
175 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][C:11]=1[OH:12])[CH:7]=[O:8])[CH3:2].C(=O)([O-])[O-].[K+].[K+].I[CH2:20][CH3:21]>CN(C)C=O>[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][C:11]=1[O:12][CH2:20][CH3:21])[CH:7]=[O:8])[CH3:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(C)OC=1C=C(C=O)C=CC1O
Name
Quantity
1 L
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
103 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
175 g
Type
reactant
Smiles
ICC

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred for 16 hours at room temperature
Duration
16 h
CUSTOM
Type
CUSTOM
Details
consumption of the phenol
CUSTOM
Type
CUSTOM
Details
to give a new product
FILTRATION
Type
FILTRATION
Details
The reaction was filtered
CUSTOM
Type
CUSTOM
Details
to remove the potassium carbonate and solvent
CUSTOM
Type
CUSTOM
Details
removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methylene chloride
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
Silica gel (200 g) was added
CUSTOM
Type
CUSTOM
Details
the dichloromethane removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product absorbed on silica gel

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)OC=1C=C(C=O)C=CC1OCC
Measurements
Type Value Analysis
AMOUNT: MASS 109.36 g
YIELD: CALCULATEDPERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.